Alliin
Overview
Description
Alliin is a sulfoxide that is a natural constituent of fresh garlic . It is a derivative of the amino acid cysteine . When fresh garlic is chopped or crushed, the enzyme alliinase converts alliin into allicin, which is responsible for the aroma of fresh garlic .
Synthesis Analysis
Alliin is synthesized in the leaves then transferred to the bulbs . The roots absorb sulfates from the soil and transport them to the leaves. These sulfates are then used to synthesis glutathione in the chloroplasts, which is then transferred to the developing bulb via the vascular system . The first reported synthesis of Alliin, by Stoll and Seebeck in 1951, begins the alkylation of L-cysteine with allyl bromide to form deoxyalliin .Molecular Structure Analysis
Alliin has a molecular formula of C6H11NO3S . It is a derivative of the amino acid cysteine . The structure of Alliin includes both carbon- and sulfur-centered stereochemistry .Chemical Reactions Analysis
When fresh garlic is chopped or crushed, the enzyme alliinase converts alliin into allicin . Allicin can oxidize diallyl disulfide to allyl sulfenic acid .Physical And Chemical Properties Analysis
Alliin has a chemical formula of C6H11NO3S and a molar mass of 177.22 g/mol . It appears as a white to off-white crystalline powder . It is soluble in water .Scientific Research Applications
Neuroprotection and Cognitive Enhancement
- Scientific Field: Neurology and Cognitive Science .
- Application Summary: Allicin, a molecule produced from Alliin, has been found to have neuroprotective properties and can enhance cognitive abilities in cases of neurodegenerative and neuropsychological disorders .
- Methods of Application: Allicin fights reactive oxygen species (ROS) by downregulating NOX (NADPH oxidizing) enzymes and can directly interact to reduce the cellular levels of different types of ROS produced by a variety of peroxidases . It inhibits neuroinflammation by suppressing ROS production and inhibiting TLR4/MyD88/NF-κB, P38, and JNK pathways .
- Results or Outcomes: Allicin helps maintain the balance of neurotransmitters in cases of autism spectrum disorder (ASD) and attention deficit hyperactive syndrome (ADHD). It also protects neuron damage in cases of acute traumatic spinal cord injury (SCI) by regulating inflammation, apoptosis, and promoting the expression levels of Nrf2 (nuclear factor erythroid 2-related factor 2) .
Antimicrobial Activity
- Scientific Field: Microbiology .
- Application Summary: Allicin has been used as an antimicrobial agent against many microorganisms such as Staphylococcus aureus, Helicobacter pylori, Candida albicans, and Bacillus spp .
Cardiovascular Health
- Scientific Field: Cardiology .
- Application Summary: Alliin promotes glucose metabolism and insulin sensitivity. Its applications have shown positive effects on the blood lipid profile and prevented heart attack .
- Methods of Application: Allicin is produced from alliin under the influence of the enzyme alliinase .
Cancer Therapy
- Scientific Field: Oncology .
- Application Summary: Allicin, a molecule derived from Alliin, has shown potential in cancer therapy. It has been found to affect signaling pathways, cell cycle, apoptosis, autophagy, and tumor development .
Improving Hyperlipidemia
- Scientific Field: Endocrinology .
- Application Summary: Alliin has been found to improve hyperlipidemia, a condition characterized by abnormally elevated levels of any or all lipids or lipoproteins in the blood .
- Results or Outcomes: Serum TC and MDA in livers significantly decreased by 12.34% and 29.59%, respectively, and SOD and CAT in livers significantly increased by 40.64% and 39.05%, respectively, after high doses of alliin interventions .
Antioxidant and Neuroprotective Agent
- Scientific Field: Neurology .
- Application Summary: Allicin, a molecule derived from Alliin, has been used as an antioxidant and neuroprotective agent .
Formulation Strategies for Cancer Therapy
- Scientific Field: Oncology .
- Results or Outcomes: Allicin offers substantial potential for cancer therapy, yet its application is hindered by its instability and poor bioavailability. Novel formulation strategies and nanotechnology-based delivery systems can significantly overcome these limitations, enhancing the therapeutic efficacy of allicin .
Antioxidant and Neuroprotective Agent
- Scientific Field: Neurology .
- Application Summary: Allicin, a molecule derived from Alliin, has been used as an antioxidant and neuroprotective agent .
Improving Hyperlipidemia
- Scientific Field: Endocrinology .
- Application Summary: Alliin has been found to improve hyperlipidemia, a condition characterized by abnormally elevated levels of any or all lipids or lipoproteins in the blood .
- Results or Outcomes: Serum TC and MDA in livers significantly decreased by 12.34% and 29.59%, respectively, and SOD and CAT in livers significantly increased by 40.64% and 39.05%, respectively, after high doses of alliin interventions .
Future Directions
Alliin offers substantial potential for cancer therapy, yet its application is hindered by its instability and poor bioavailability . Novel formulation strategies and nanotechnology-based delivery systems can significantly overcome these limitations, enhancing the therapeutic efficacy of alliin . Future research should focus on refining these formulation strategies and delivery systems, ensuring the safety and efficacy of these new alliin formulations .
properties
IUPAC Name |
(2R)-2-amino-3-prop-2-enylsulfinylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-,11?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHLIQGRKRUKPH-ITZCMCNPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCS(=O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309766 | |
Record name | S-Allyl-L-cysteine sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601309766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Allylsulphinyl)-L-alanine | |
CAS RN |
17795-26-5, 556-27-4 | |
Record name | S-Allyl-L-cysteine sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17795-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Allylsulphinyl)-L-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017795265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Allyl-L-cysteine sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601309766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-(allylsulphinyl)-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.291 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(allylsulphinyl)-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.960 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alliin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301759 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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